异噁唑-5-基甲胺

描述

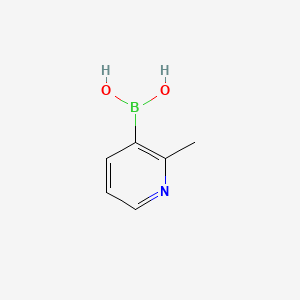

Isoxazol-5-ylmethanamine is a compound that falls within the broader class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their presence in various drug candidates, agrochemicals, and materials. They are also used as strategic building blocks in organic synthesis due to their versatile reactivity .

Synthesis Analysis

The synthesis of isoxazol-5-ylmethanamine derivatives can be achieved through various methods. One approach involves the environmentally benign synthesis of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones using vinylogous Henry nitroaldol adducts as synthons . Another method includes the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles by reacting certain pyrroles with hydroxylamine . Additionally, the synthesis of 5-(tributylstannyl)isoxazoles through 1,3-dipolar cycloaddition reactions and their subsequent conversion to various arylisoxazoles has been reported . These methods highlight the diverse synthetic routes available for creating isoxazol-5-ylmethanamine and its derivatives.

Molecular Structure Analysis

The molecular structure of isoxazol-5-ylmethanamine derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For instance, the structure of a merocyanine dye with an isoxazolone nucleus was elucidated using these methods, providing insights into the crystal stacking and hydrogen bonding interactions within the solid state of the compound . Such detailed structural analyses are crucial for understanding the properties and potential applications of these molecules.

Chemical Reactions Analysis

Isoxazol-5-ylmethanamine and its derivatives exhibit a range of chemical reactivities that can be exploited in organic synthesis. For example, isoxazol-5-ones are used as building blocks for alkylation strategies, alkyne synthesis, annulation reactions, and N–O bond insertions . Additionally, the self-condensation of β-(isoxazol-5-yl) enamines can lead to the formation of novel diisoxazolyl dieneamines and triisoxazolyl benzenes . These reactions demonstrate the versatility of isoxazol-5-ylmethanamine derivatives in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazol-5-ylmethanamine derivatives, such as lipophilicity and solubility, can be predicted using various software tools. For instance, a series of novel isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for their molecular properties, drug-likeness, lipophilicity, and solubility parameters . Understanding these properties is essential for the development of new compounds with potential pharmaceutical applications.

科学研究应用

抗癌性能

包括与异噁唑-5-基甲胺相关的异噁唑衍生物在癌症治疗中显示出潜力。例如,某些异噁唑衍生物对癌细胞系(如MCF7和HeLa)表现出抗增殖性能。一项研究表明,这些衍生物诱导凋亡并抑制乳腺腺癌细胞的增殖,暗示它们在乳腺癌治疗中的潜在用途(Ananda, Kumar, Hegde, & Rangappa, 2016)。

有机合成

与异噁唑-5-基甲胺密切相关的异噁唑-5-酮在药物开发和材料科学中具有重要意义。它们作为有机合成中的战略性构建块,为创造在各个领域(包括农药和材料)中应用的高度官能化分子提供了途径(da Silva, Fernandes, Thurow, Stivanin, & Jurberg, 2018)。

毒性评估

对异噁唑衍生物(如3-氧代丁酰胺衍生物)的研究提供了毒性评估的见解。使用人类淋巴细胞和分离的线粒体评估了这些衍生物的毒性,为在进行体内研究之前预测人类安全风险提供了宝贵数据(Razzaghi-Asl, Seydi, Alikhani, Rezvani, Miri, & Salimi, 2017)。

化学中的环加成反应

最近的研究中,使用苯并[d]异噁唑在与炔胺酰胺的金催化环加成反应中的应用表明异噁唑衍生物在先进合成化学应用中的潜力。这些反应使复杂的分子结构的产生成为可能,突显了异噁唑在化学合成中的多功能性(Xu, Zhao, Li, & Liu, 2018)。

广泛的应用领域

异噁唑衍生物以其在药物化学中的广泛应用而闻名。它们表现出各种生物活性,如抗微生物、抗癌、抗肿瘤和抗炎性能。此外,它们在农业中作为除草剂和杀虫剂,以及在材料科学中作为半导体和润滑剂中发挥作用(Duc & Dung, 2021)。

免疫调节性能

异噁唑衍生物已经展示出免疫调节性能,包括免疫抑制、抗炎和免疫刺激效应。它们已在各种模型中进行了测试,表明它们在免疫相关疾病中的潜在治疗效用(Zimecki, Bąchor, & Mączyński, 2018)。

安全和危害

The safety data sheet for a similar compound, Isoxazol-5-ylmethyl-methyl-amine, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

未来方向

属性

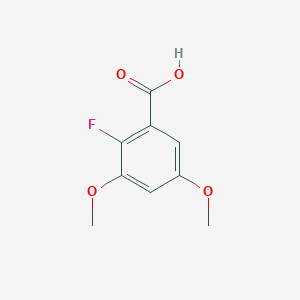

IUPAC Name |

1,2-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNWFDBANWIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593807 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-ylmethanamine | |

CAS RN |

401647-18-5 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)

![[1-(4-Fluorophenyl)cyclopropyl]methanamine](/img/structure/B1342089.png)

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)